L-Norarginine
Overview
Description
L-Norarginine, also known as 2-amino-4-guanidinobutanoic acid, is a chemical compound with the molecular formula C5H12N4O2. It is an unnatural amino acid derivative that has been studied for its role in metabolic pathways and protein synthesis. This compound is typically found as a white crystalline powder and is soluble in water and alcohol .
Preparation Methods
The preparation of L-Norarginine involves several synthetic steps:
Starting Material: The synthesis begins with 2-hydroxy-4-mercaptobutyric acid hydrochloride.
Intermediate Formation: This compound is reacted with propylene glycol to form 2-methoxy-4-mercaptobutyric acid hydrochloride.
Amination: The intermediate is then reacted with cyclohexylamine to yield 2-amino-4-mercaptobutyric acid hydrochloride.
Final Step: The final step involves reacting 2-amino-4-mercaptobutyric acid hydrochloride with guanidine to produce this compound.
Chemical Reactions Analysis
L-Norarginine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve aqueous or alcoholic solvents at controlled temperatures.
Major Products: The major products depend on the specific reaction but can include various guanidine derivatives
Scientific Research Applications
L-Norarginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent to synthesize new compounds and study protein structure and function.
Biology: It helps in understanding metabolic pathways of amino acids in protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, particularly in inhibiting arginase, which plays a role in various diseases.
Industry: It is used in the production of specialized chemicals and pharmaceuticals .
Mechanism of Action
L-Norarginine exerts its effects primarily by inhibiting the enzyme arginase. This inhibition is achieved through its interaction with the manganese cluster in the enzyme’s active site. By blocking arginase, this compound can modulate the levels of arginine and its downstream products, such as nitric oxide, which has various physiological roles .
Comparison with Similar Compounds
L-Norarginine is similar to other arginine derivatives but has unique properties:
L-Arginine: A natural amino acid involved in protein synthesis and nitric oxide production.
Nω-Hydroxy-L-arginine: An intermediate in the production of nitric oxide from arginine.
Nω-Hydroxy-nor-L-arginine: A potent arginase inhibitor like this compound but with different binding properties.
Uniqueness: This compound’s specific inhibition of arginase without affecting nitric oxide synthase makes it a valuable tool in research .
Properties
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQOXNWLSRZKX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161854 | |
Record name | L-Norarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-90-3 | |
Record name | L-Norarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Norarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.